ethyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
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Overview
Description
ethyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that features a unique structure combining an isoquinoline moiety with a chloro-methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-chloro-2-methoxyaniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with isoquinoline-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxobutanoate
Uniqueness
ethyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H21ClN4O5
- Molecular Weight : 420.8 g/mol
- IUPAC Name : Ethyl 2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's functional groups facilitate non-covalent interactions such as hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activities.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the chloro and methoxy groups in the phenyl ring enhances its interaction with cancer-related targets.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was employed to measure cell viability.
- Results : The compound exhibited a dose-dependent reduction in cell viability, indicating strong anticancer potential.
-
Antimicrobial Evaluation :
- Objective : To test the efficacy against common pathogens.
- Method : Disc diffusion method was utilized.
- Results : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Assessment :
- Objective : To evaluate the effect on TNF-alpha levels.
- Method : ELISA was used to quantify cytokine levels.
- Results : A marked decrease in TNF-alpha levels was recorded, supporting its anti-inflammatory properties.
Summary of Biological Activities
Activity Type | Test Method | Results |
---|---|---|
Anticancer | MTT Assay | Dose-dependent cytotoxicity |
Antimicrobial | Disc Diffusion | Inhibition against S. aureus |
Anti-inflammatory | ELISA | Decreased TNF-alpha levels |
Properties
IUPAC Name |
ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O6/c1-4-31-23(29)14(2)32-19-7-5-6-17-16(19)10-11-26(22(17)28)13-21(27)25-18-12-15(24)8-9-20(18)30-3/h5-12,14H,4,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMFDLVKENBEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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